6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is a colorless, crystalline solid with a molecular weight of 256.77 g/mol and a melting point of 140-142°C. BCMIP is a versatile compound that has been used in a variety of scientific research applications, including as a fluorescent dye, a photochemical reagent, and a fluorescent probe for imaging.
Scientific Research Applications
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with varying doses of the compound Q203 .
- Results : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application : A series of imidazo[1,2-a]pyridines were synthesized using a solvent- and catalyst-free method . These compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Method : A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesizer . The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
- Results : After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .
Light-Sensitive Dyes and Optical Media for Data Storage
- Field : Material Science
- Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes and in optical media for data storage .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Pesticides and Fungicides
- Field : Agriculture
- Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Fluorescent Probes
- Field : Biochemistry
- Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Organic Chemical Synthesis Intermediate
- Field : Organic Chemistry
- Application : 8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
properties
IUPAC Name |
6-bromo-8-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSGTAZBSRLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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